molecular formula C8H10FN3 B6307000 2-[(2-fluorophenyl)methyl]guanidine CAS No. 704-98-3

2-[(2-fluorophenyl)methyl]guanidine

Cat. No.: B6307000
CAS No.: 704-98-3
M. Wt: 167.18 g/mol
InChI Key: CIJGQASJMHPZNY-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenyl)methyl]guanidine is an organic compound that features a guanidine group attached to a 2-fluorophenylmethyl moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the fluorine atom in the phenyl ring can significantly influence the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-fluorophenyl)methyl]guanidine typically involves the reaction of 2-fluorobenzylamine with a guanidine derivative. One common method is the reaction of 2-fluorobenzylamine with S-methylisothiourea under basic conditions to yield the desired guanidine compound . Another approach involves the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis to produce N-phthaloylguanidines, which can then be deprotected to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. Catalytic guanylation reactions using transition metals may also be employed to enhance efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2-[(2-fluorophenyl)methyl]guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the guanidine group to amines or other reduced forms.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce amines.

Scientific Research Applications

2-[(2-fluorophenyl)methyl]guanidine has several applications in scientific research:

Comparison with Similar Compounds

  • 2-[(2-chlorophenyl)methyl]guanidine
  • 2-[(2-bromophenyl)methyl]guanidine
  • 2-[(2-methylphenyl)methyl]guanidine

Comparison: 2-[(2-fluorophenyl)methyl]guanidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, reactivity, and binding affinity compared to its chloro, bromo, and methyl analogs .

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJGQASJMHPZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN=C(N)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70220672
Record name Guanidine, (o-fluorobenzyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

704-98-3
Record name Guanidine, (o-fluorobenzyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000704983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanidine, (o-fluorobenzyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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